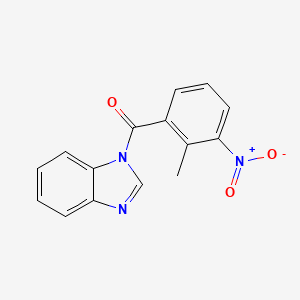

![molecular formula C18H16F3N3O B5507440 N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)

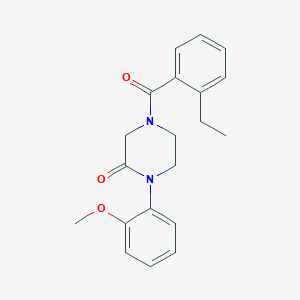

N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Research on benzimidazole derivatives, including those similar to N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, focuses on exploring their synthesis, molecular structures, and a broad range of potential applications due to their intriguing chemical properties. Benzimidazole and its derivatives are known for their biological activities and have been subjects of chemical research aiming at developing new compounds with enhanced properties.

Synthesis Analysis

The synthesis of similar benzimidazole derivatives often involves condensation reactions, utilizing carbodiimide condensation catalysis or other coupling methods to form the desired acetamide derivatives. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using a convenient and fast method, highlighting the synthetic accessibility of such compounds (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often elucidated using spectroscopic methods, such as NMR and IR, alongside elemental analysis. The crystal structures of intermediate compounds can be determined by X-ray diffraction, providing insights into the molecular conformation and the spatial arrangement of atoms within the molecule. This detailed structural information is crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, attributable to their functional groups. These reactions include hydrogen bonding interactions, which play a significant role in determining the compounds' physical and chemical properties. For example, hydrogen bond-associated N-(benzo[d]thiazol-2-yl)acetamides show distinctive assembly behaviors depending on the substituents on the benzothiazole moiety, affecting their reactivity and interaction with other molecules (Balijapalli et al., 2017).

科学的研究の応用

Synthesis and Characterization N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide and related derivatives have been synthesized and characterized using various spectroscopic methods. These compounds exhibit potential as corrosion inhibitors for carbon steel in acidic environments, highlighting their importance in industrial applications. The synthesis involves specific reactions that lead to the creation of benzimidazole derivatives, which have shown high inhibition efficiency in protecting carbon steel from corrosion. The compounds have been studied through electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss measurements, with some derivatives reaching up to 95.0% efficiency at certain concentrations (Rouifi et al., 2020).

Antimicrobial and Antitumor Activities Several studies have focused on the antimicrobial and antitumor potentials of benzimidazole derivatives. These compounds have been synthesized and tested against various pathogenic bacteria and Candida species, showing promising results in inhibiting microbial growth. Additionally, their antitumor activities have been evaluated in vitro against a range of human tumor cell lines, identifying some derivatives with considerable anticancer activity. This research suggests that modifications to the benzimidazole structure could lead to significant improvements in their bioactive properties, offering potential applications in medical and pharmaceutical fields (Mokhtari & Pourabdollah, 2013); (Yurttaş et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions Research into benzothiazolinone acetamide analogs has expanded into the fields of photovoltaic efficiency and ligand-protein interactions. These studies involve the synthesis of novel compounds and their evaluation in terms of light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs). Furthermore, molecular docking studies have explored the binding interactions between these compounds and specific proteins, indicating potential therapeutic applications. The findings suggest that certain derivatives might serve as effective photosensitizers in DSSCs, contributing to the development of renewable energy sources (Mary et al., 2020).

特性

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O/c1-11-6-5-8-13(12(11)2)22-16(25)10-24-15-9-4-3-7-14(15)23-17(24)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMRPTYHBNYZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

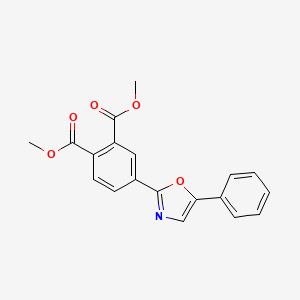

![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)

![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5507380.png)

![[5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol](/img/structure/B5507396.png)

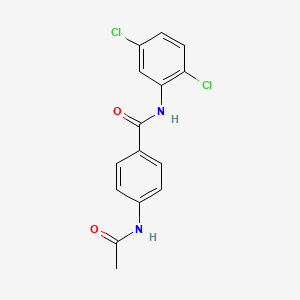

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

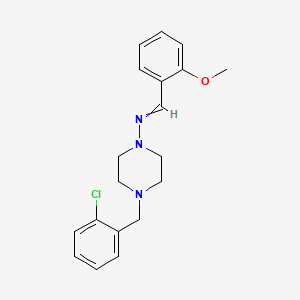

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)

![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)